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Introduction

SOR-C13 is a synthetic peptide composed of 13 amino acids, developed as a first-in-class
selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1]
[2] Overexpression of the TRPV6 channel is implicated in the pathogenesis of several epithelial
cancers, including ovarian, breast, and pancreatic cancer, making it a compelling target for
anticancer therapy.[2][3] This technical guide provides a comprehensive overview of the
available pharmacokinetic and pharmacodynamic data for SOR-C13, along with detailed
experimental methodologies, to support ongoing research and development efforts in the field
of oncology.

Pharmacodynamics: Mechanism of Action and
Biological Effects

SOR-C13 exerts its anticancer effects by specifically targeting and inhibiting the TRPV6
calcium channel, which is often overexpressed on the surface of tumor cells.[1]

Molecular Target: TRPV6 Calcium Channel

TRPVG6 is a highly selective calcium ion channel that plays a crucial role in calcium
homeostasis. In cancer cells, the sustained influx of calcium through overexpressed TRPV6
channels is believed to drive several pro-tumorigenic processes.
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Signaling Pathway

The inhibition of TRPV6 by SOR-C13 disrupts a key intracellular signaling cascade. By
blocking calcium entry, SOR-C13 prevents the activation of calmodulin, which in turn inhibits
the calcineurin-dependent dephosphorylation and activation of the Nuclear Factor of Activated
T-cells (NFAT). The NFAT transcription factor is a critical regulator of genes involved in cell
proliferation, apoptosis, metastasis, and angiogenesis.
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Caption: SOR-C13 Signaling Pathway
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In Vitro Activity

SOR-C13 is a high-affinity antagonist of the TRPV6 channel, with a reported half-maximal
inhibitory concentration (IC50) of 14 nM.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

The pharmacokinetic profile of SOR-C13 has been evaluated in both preclinical animal models
and in a Phase | clinical trial in humans.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have indicated that SOR-C13 has a very short half-
life in the blood compartment, estimated to be less than 5 minutes.

Species Route of Administration Half-life (t1/2)
Mouse Intravenous (1V) < 5 minutes
Rat Intravenous (1V) < 5 minutes
Dog Intravenous (1V) < 5 minutes

Clinical Pharmacokinetics

A Phase I, open-label, dose-escalation study (NCT01578564) was conducted in patients with
advanced solid tumors of epithelial origin to assess the safety, tolerability, and
pharmacokinetics of SOR-C13.

Table 1: Summary of Human Pharmacokinetic Parameters of SOR-C13 (90-minute infusion)
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Peak Plasma Peak Plasma

Dose Level (mg/kg) Concentration (Cmax) Concentration (Cmax)
(ng/mL) - Day 1 (ng/mL) - Day 10

1.375 243.60 (+ 63.12) 224.07 (+ 153.50)

2.75 496.00 (+ 129.50) 486.20 (+ 128.80)

4.13 754.83 (+ 153.50) 734.17 (+ 161.80)

6.20 1148.33 (+ 254.00) 1121.67 (+ 248.80)

Data presented as mean (+ standard deviation).

Due to the rapid clearance of SOR-C13 from plasma following the cessation of infusion, a
precise elimination half-life could not be calculated in the majority of cases but was estimated
to be less than 5 minutes. No evidence of drug accumulation or enhanced clearance was

observed with repeated dosing.

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical and clinical
evaluation of SOR-C13.

In Vitro IC50 Determination for TRPV6 Inhibition
(General Protocol)

The half-maximal inhibitory concentration (IC50) of SOR-C13 on TRPV6 channel activity is
typically determined using a cell-based calcium influx assay.
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Caption: In Vitro IC50 Determination Workflow

Methodology:

e Cell Culture: Cells engineered to overexpress the TRPV6 channel (e.g., HEK293-TRPV6)
are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
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e Dye Loading: The cells are washed and then incubated with a calcium-sensitive fluorescent
dye, such as Fluo-4 AM, which enters the cells and is cleaved to its active form.

e Compound Incubation: A serial dilution of SOR-C13 is prepared and added to the wells,
followed by a short incubation period.

e Calcium Influx: Calcium influx is initiated by adding a solution containing a high concentration
of calcium chloride.

e Fluorescence Measurement: The fluorescence intensity in each well is measured
immediately using a fluorescence plate reader.

» Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the
SOR-C13 concentration. The IC50 value is determined by fitting the data to a four-parameter
logistic equation.

Preclinical Ovarian Cancer Xenograft Model

The in vivo efficacy of SOR-C13 has been evaluated in a murine xenograft model of ovarian
cancer.

Methodology:

e Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency)
mice are used.

o Cell Implantation: Human ovarian cancer cells, such as SKOV-3, which overexpress TRPV6,
are injected subcutaneously into the backs of the mice to establish tumors.

o Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment
and control groups. SOR-C13 is administered via intraperitoneal (i.p.) injection. A typical
dosing regimen might involve daily injections for a specified period (e.g., 12 days) at various
dose levels (e.g., 400, 600, and 800 mg/kg).

e Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using
calipers.
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e Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, and the tumors are excised for further analysis (e.g., western blotting for TRPV6
expression).

Clinical Trial Protocol (NCT01578564 Overview)

The Phase | clinical trial of SOR-C13 was a dose-escalation study with a standard 3+3 design.

Methodology:

Patient Population: Patients with advanced solid tumors of epithelial origin who were
refractory to standard therapies were enrolled.

e Dosing and Administration: SOR-C13 was administered as an intravenous (V) infusion. The
study evaluated multiple dose cohorts, with doses ranging from 1.375 mg/kg to 6.2 mg/kg.
The infusion was administered on days 1-3 and 8-10 of a 21-day cycle.

o Safety and Tolerability Assessment: Toxicity was monitored and graded according to the
National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE).
Dose-limiting toxicities (DLTs) were assessed within the first treatment cycle.

o Pharmacokinetic Sampling: Blood samples were collected at multiple time points pre-
infusion, during infusion, and post-infusion to determine the plasma concentration of SOR-
C13.

o Efficacy Assessment: Tumor response was evaluated after two cycles of treatment using the
Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.

Bioanalytical Method for SOR-C13 Quantification in
Human Plasma (General Protocol)

While the specific method used in the clinical trial is not detailed in the public literature, a typical
approach for quantifying a peptide like SOR-C13 in plasma would involve liquid
chromatography-tandem mass spectrometry (LC-MS/MS).
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Caption: Bioanalytical Workflow for SOR-C13

Methodology:

o Sample Preparation: Plasma samples are thawed, and an internal standard (a stable
isotope-labeled version of SOR-C13) is added. Proteins are then precipitated by adding a
solvent like acetonitrile.
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o Extraction: The samples are vortexed and centrifuged to pellet the precipitated proteins. The
supernatant containing SOR-C13 is then transferred to a clean tube.

o LC Separation: An aliquot of the supernatant is injected into a high-performance liquid
chromatography (HPLC) system. The peptide is separated from other plasma components
on a reversed-phase column.

e MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass
spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions
for both SOR-C13 and its internal standard, allowing for highly selective and sensitive
quantification.

e Quantification: A calibration curve is generated by analyzing samples with known
concentrations of SOR-C13. The concentration of SOR-C13 in the unknown samples is then
determined from this curve.

Conclusion

SOR-C13 represents a promising novel therapeutic agent for the treatment of cancers that
overexpress the TRPV6 calcium channel. Its specific mechanism of action, involving the
inhibition of the TRPV6/calmodulin/calcineurin/NFAT signaling pathway, offers a targeted
approach to disrupting key cancer-promoting processes. While the compound exhibits a very
short plasma half-life, the Phase | clinical trial has demonstrated a manageable safety profile
and preliminary signs of anti-tumor activity. The data and methodologies presented in this guide
provide a valuable resource for researchers and clinicians working to further elucidate the
therapeutic potential of SOR-C13 and other TRPV6 inhibitors. Further studies are warranted to
fully characterize the pharmacokinetic profile of SOR-C13, including its tissue distribution and
metabolic fate, and to optimize dosing strategies for enhanced clinical benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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